![molecular formula C22H25F3N2O4S B3598762 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3598762.png)
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
Compounds like this one typically belong to the class of organic compounds known as acetamides, which are characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The rest of the molecule is typically made up of carbon and hydrogen atoms, possibly with additional functional groups attached .
Synthesis Analysis
The synthesis of such compounds typically involves various organic chemistry reactions, including nucleophilic substitution, oxidation, and possibly others . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound like this can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types and numbers of atoms in the molecule, as well as their connectivity .Chemical Reactions Analysis
The chemical reactions that a compound like this can undergo would depend on its functional groups. For example, the acetamide group might undergo hydrolysis to form an acid and an amine. Other reactions could involve the aromatic ring or any other functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this, including its melting point, boiling point, solubility, and stability, can be determined through various laboratory tests. These properties can give important information about how the compound might behave in different environments .Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O4S/c1-15-13-17(32(29,30)27-16-7-3-2-4-8-16)11-12-20(15)31-14-21(28)26-19-10-6-5-9-18(19)22(23,24)25/h5-6,9-13,16,27H,2-4,7-8,14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJVTZPNIYPHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B3598691.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3598703.png)
![1-[(5-bromo-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B3598704.png)
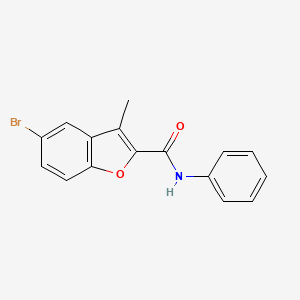
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B3598717.png)
![ethyl 4-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3598723.png)
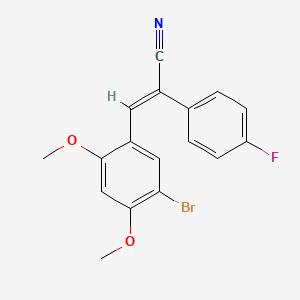
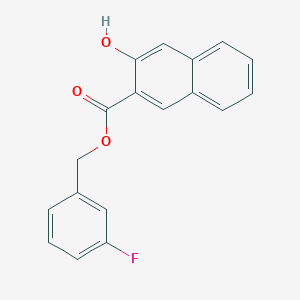
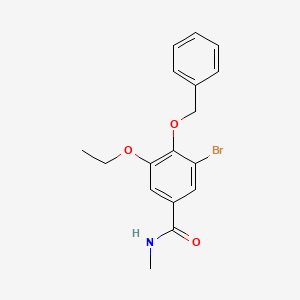
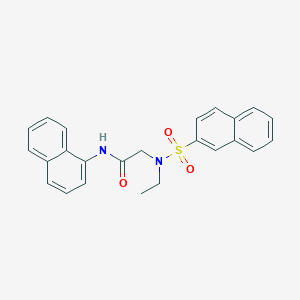
![2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3598758.png)
![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B3598771.png)
![ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-PROPYLPYRIMIDINE-5-CARBOXYLATE](/img/structure/B3598773.png)
![N-benzyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B3598776.png)
